molecular formula C10H8N2O2S B186236 2-Methyl-4-(4-nitrophenyl)thiazole CAS No. 33102-81-7

2-Methyl-4-(4-nitrophenyl)thiazole

Cat. No. B186236
CAS RN: 33102-81-7
M. Wt: 220.25 g/mol
InChI Key: NNJAZKNRYIMHJV-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

A solution of 3-bromo-(4-nitrophenyl)-ethanone (2.5 mmol) and thioacetamide (3 mmol) in N,N-dimethylformamide (20 mL) was heated at 65° C. for 8 h. Ethyl acetate (40 mL) was added and the solution was washed with water (3×20 mL). The product was purified by crystallization from ether to give the title product (80%). ESMS [M+H]+: 221.2
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:11](=O)[CH3:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[C:14]([NH2:17])(=[S:16])[CH3:15].C(OCC)(=O)C>CN(C)C=O>[CH3:15][C:14]1[S:16][CH:12]=[C:11]([C:4]2[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[CH:2][CH:3]=2)[N:17]=1

Inputs

Step One
Name
Quantity
2.5 mmol
Type
reactant
Smiles
BrC=1C=C(C=CC1[N+](=O)[O-])C(C)=O
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with water (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The product was purified by crystallization from ether

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=C(N1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.